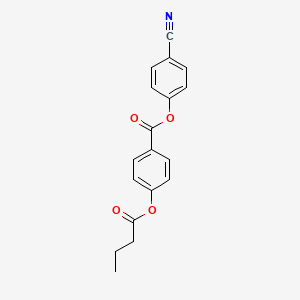
4-Cyanophenyl 4-(butanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester is an organic compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is also known by other names such as p-(Butyryloxy)benzoic acid p-cyanophenyl ester and Benzoic acid, 4-(1-oxobutoxy)-, 4-cyanophenyl ester . This compound is characterized by the presence of a butyryloxy group attached to a benzoic acid moiety, which is further esterified with a 4-cyanophenyl group.
Preparation Methods
The synthesis of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester typically involves esterification reactions. One common method is the reaction of 4-(Butyryloxy)benzoic acid with 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Butyryloxy)benzoic acid and 4-cyanophenol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can interact with nucleophiles, leading to various chemical transformations .
Comparison with Similar Compounds
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can be compared with similar compounds such as:
4-Butylbenzoic acid 4-cyanophenyl ester: Similar structure but with a butyl group instead of a butyryloxy group.
4-Ethylbenzoic acid 4-cyanophenyl ester: Contains an ethyl group instead of a butyryloxy group.
4-[(4-Butylbenzoyl)oxy]benzoic acid 4-cyanophenyl ester: Contains a butylbenzoyl group instead of a butyryloxy group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
CAS No. |
56131-51-2 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-butanoyloxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-3-17(20)22-15-10-6-14(7-11-15)18(21)23-16-8-4-13(12-19)5-9-16/h4-11H,2-3H2,1H3 |
InChI Key |
RWWNQUAYWZKHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















